molecular formula C15H19IN2O3 B4556601 3-[3-(2-iodo-4-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione

3-[3-(2-iodo-4-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione

Cat. No.: B4556601
M. Wt: 402.23 g/mol
InChI Key: LUWQFJNLLSQUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2-iodo-4-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C15H19IN2O3 and its molecular weight is 402.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.04404 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Calcium Antagonists with Antioxidant Activity

Research on analogues of imidazolidinediones has identified compounds with potent calcium antagonistic activity combined with antioxidant properties. These compounds are studied for their effects on coronary blood flow and potential therapeutic applications for cardiovascular diseases. The structural features critical for these activities include the lipophilicity of the phenyl group and the presence of phenolic hydroxyl groups for antioxidant activity (Kato et al., 1999).

Dual Inhibitors of Lipoxygenase and Cyclooxygenase

Some derivatives related to imidazolidinediones have been synthesized and evaluated as dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating their potential for anti-inflammatory applications. The structure-activity relationship studies of these compounds contribute to the development of new anti-inflammatory drugs (Unangst et al., 1994).

Anion Hosts

Compounds incorporating the imidazole and bisphenol motifs have been studied for their ability to form complexes with various anions, demonstrating their utility in the selective recognition and sensing of anions. This research has implications for the development of sensors and devices for environmental monitoring and analytical chemistry (Nath & Baruah, 2012).

Organic Synthesis and Reactivity

The synthesis and reactivity of sodium and ytterbium complexes with imidazolidine-bridged bis(phenolato) ligands have been explored, highlighting the versatility of imidazolidine derivatives in coordination chemistry and their potential applications in catalysis and materials science (Xu et al., 2007).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling and disposing of the compound .

Properties

IUPAC Name

3-[3-(2-iodo-4-methylphenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IN2O3/c1-10-5-6-12(11(16)9-10)21-8-4-7-18-13(19)15(2,3)17-14(18)20/h5-6,9H,4,7-8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWQFJNLLSQUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C(=O)C(NC2=O)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(2-iodo-4-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[3-(2-iodo-4-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[3-(2-iodo-4-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[3-(2-iodo-4-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[3-(2-iodo-4-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione
Reactant of Route 6
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3-[3-(2-iodo-4-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.